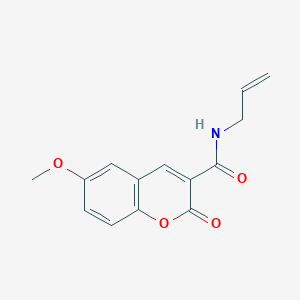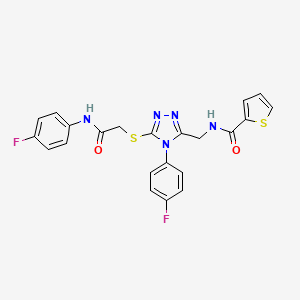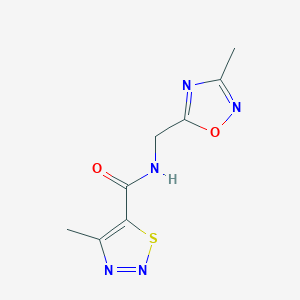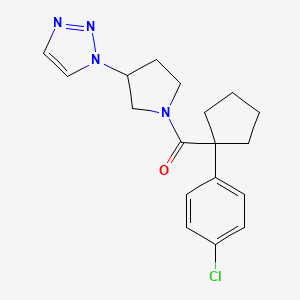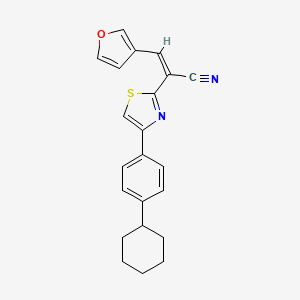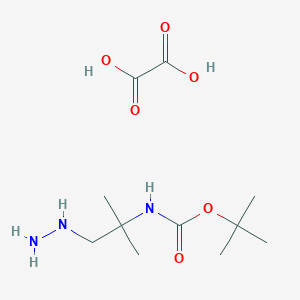
Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate; oxalic acid is a chemical compound with the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatives: The compound can be synthesized by reacting tert-butyl isocyanate with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Oxalic Acid Derivatives: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of formic acid with sodium hydroxide.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common substitution reagents include halides and alkylating agents.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.
Comparación Con Compuestos Similares
Hydrazine Derivatives: Other hydrazine derivatives with similar structures may exhibit similar properties and applications.
Oxalic Acid Derivatives: Other oxalic acid derivatives may have comparable chemical and biological activities.
Propiedades
IUPAC Name |
tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2.C2H2O4/c1-8(2,3)14-7(13)12-9(4,5)6-11-10;3-1(4)2(5)6/h11H,6,10H2,1-5H3,(H,12,13);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKUTFPZRRMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
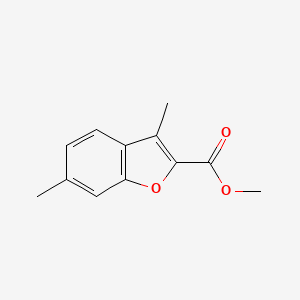
![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)
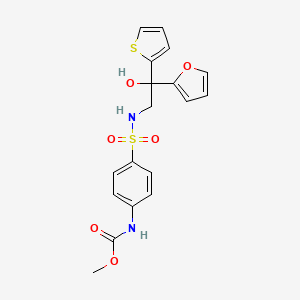
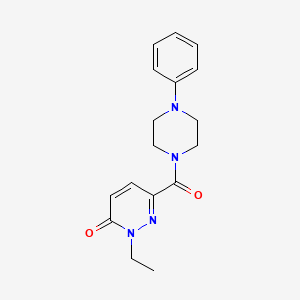
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![N-[(2-chlorophenyl)methyl]-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2672938.png)
